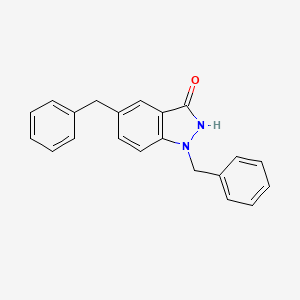
1,5-Dibenzyl-1H-indazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibenzyl-1H-indazol-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine can lead to the formation of indazole derivatives . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized synthetic schemes to ensure high yields and minimal byproduct formation. These methods may include the use of metal-catalyzed reactions, reductive cyclization reactions, and solvent-free conditions to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibenzyl-1H-indazol-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Aplicaciones Científicas De Investigación
1,5-Dibenzyl-1H-indazol-3-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,5-Dibenzyl-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, some indazole compounds act as inhibitors of cyclo-oxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways for this compound may vary depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-3-hydroxy-1H-indazole: This compound shares a similar indazole core structure and exhibits similar biological activities.
1H-indazol-3-ol:
[(1-phenyl-1H-indazol-4-yl)oxy]acetic acid: A structurally related compound with notable anti-inflammatory activity.
Uniqueness
1,5-Dibenzyl-1H-indazol-3-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives. Its dibenzyl substitution at positions 1 and 5 of the indazole ring can influence its interaction with molecular targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C21H18N2O |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1,5-dibenzyl-2H-indazol-3-one |
InChI |
InChI=1S/C21H18N2O/c24-21-19-14-18(13-16-7-3-1-4-8-16)11-12-20(19)23(22-21)15-17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,22,24) |
Clave InChI |
ITZRTCZAHXIQDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)N(NC3=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


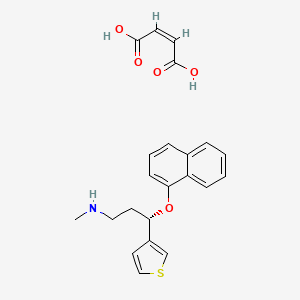
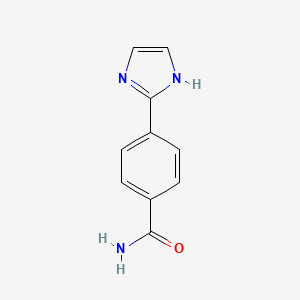
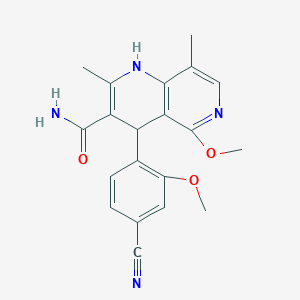

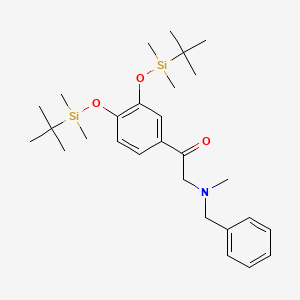
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)
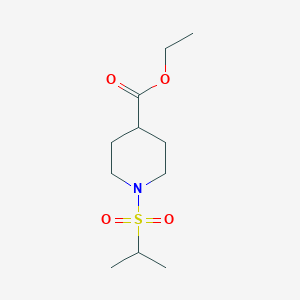
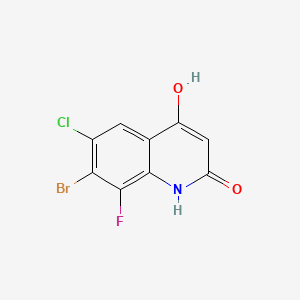

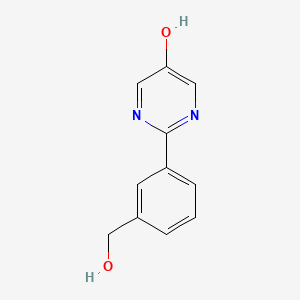
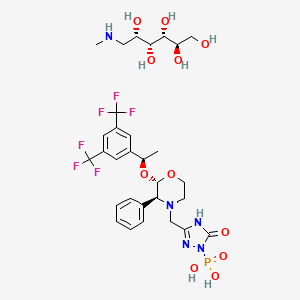

![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

